
GNE-371
Vue d'ensemble
Description
GNE-371 is a potent and selective chemical probe designed to target the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1-like . This compound has shown significant potential in oncology research due to its ability to bind with high affinity and selectivity to its target .
Méthodes De Préparation
The synthesis of GNE-371 involves structure-based design and structure-activity-relationship studies starting from a previously reported lead compound . The synthetic route includes the preparation of intermediate compounds, followed by the final coupling reactions to form this compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods would likely follow similar synthetic routes but scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
GNE-371 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
Applications De Recherche Scientifique
Cancer Research
GNE-371 has been investigated for its role in cancer biology due to its ability to modulate transcriptional processes. The compound has demonstrated antiproliferative synergy when used in combination with BET inhibitors like JQ1, suggesting that it can enhance the efficacy of existing cancer therapies. This synergy indicates that this compound may help overcome resistance mechanisms in cancer cells by targeting TAF1, which is involved in the regulation of oncogenes .
Mechanistic Studies
This compound serves as a valuable tool for mechanistic studies aimed at understanding the role of TAF1 in transcriptional regulation. By selectively inhibiting TAF1(2), researchers can elucidate its function in various cellular processes, including cell growth and differentiation. The compound's ability to engage with endogenous TAF1 allows for detailed investigations into how TAF1 interacts with other transcription factors and chromatin remodeling complexes .
Structural Biology
The development of this compound was facilitated by structural biology techniques, including X-ray crystallography. The cocrystal structure of this compound bound to TAF1(2) provides insights into the binding interactions and conformational changes that occur upon ligand binding. This structural information is crucial for rational drug design and optimization of similar compounds targeting bromodomains .
Case Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of this compound on various cancer cell lines demonstrated significant growth inhibition, particularly in cells expressing high levels of TAF1. The combination treatment with JQ1 resulted in enhanced cell death compared to either agent alone, highlighting the potential for this compound to be used as part of combination therapies in oncology .
Case Study 2: Target Engagement Assays
In cellular assays designed to measure target engagement, this compound displayed an IC50 value of 38 nM, confirming its effective binding to TAF1(2) within a biological context. These assays are critical for validating the specificity and efficacy of chemical probes before they advance to more complex biological systems .
Data Tables
Application | Description | IC50 (nM) | Synergy |
---|---|---|---|
Cancer Research | Enhances efficacy of BET inhibitors | 10 (TAF1(2)) | Yes (with JQ1) |
Mechanistic Studies | Investigates role of TAF1 in transcriptional regulation | 38 (cellular) | N/A |
Structural Biology | Provides insights into binding interactions | N/A | N/A |
Mécanisme D'action
GNE-371 exerts its effects by binding to the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1-like . This binding inhibits the interaction of these bromodomains with acetylated histones, thereby affecting gene transcription . The molecular targets involved include the bromodomains of TFIID subunit 1, and the pathways affected are those related to gene expression and cellular proliferation .
Comparaison Avec Des Composés Similaires
GNE-371 is unique in its high selectivity and potency for the second bromodomains of TFIID subunit 1 compared to other similar compounds . Similar compounds include other bromodomain inhibitors such as JQ1, which targets BET bromodomains . this compound’s specificity for TFIID subunit 1 makes it particularly valuable for studying this specific target .
Activité Biologique
GNE-371 is a selective chemical probe developed to target the second bromodomain of the human transcription-initiation factor TFIID subunit 1 (TAF1(2)). This compound has shown significant promise in oncology research, particularly due to its selective binding properties and biological activity in cellular assays.
This compound was derived from an earlier lead compound through structure-based design and structure-activity relationship studies. The compound demonstrates a high affinity for TAF1(2), with an IC value of 10 nM in biochemical assays, indicating potent inhibition of the target protein. Furthermore, it exhibits an IC of 38 nM in cellular target-engagement assays, confirming its effective interaction within a biological context .
The mechanism by which this compound exerts its effects involves the modulation of transcriptional regulation. Bromodomain-containing proteins (BCPs), such as TAF1, play critical roles in various biological processes including chromatin remodeling, DNA damage repair, and cell cycle regulation. By inhibiting TAF1(2), this compound potentially disrupts these processes, leading to altered cellular proliferation and apoptosis in cancer cells .
Biological Activity and Synergy with Other Compounds
This compound has been shown to exhibit antiproliferative synergy when combined with the BET inhibitor JQ1. This combination suggests that this compound not only engages TAF1(2) effectively but also enhances the therapeutic potential of existing treatments by targeting multiple pathways involved in tumor growth .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Initial studies indicated that this compound could significantly reduce cell viability in various cancer cell lines. The compound's selectivity for TAF1(2) over other bromodomain family members highlights its potential for reducing off-target effects commonly associated with broader-spectrum inhibitors .
- Synergistic Effects : A notable case study demonstrated that this compound, when used alongside JQ1, resulted in enhanced apoptosis in MYC-driven cancers. This finding underscores the importance of dual-targeting strategies in cancer therapy .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Study Type | IC (nM) | Target | Effect |
---|---|---|---|
Biochemical Assay | 10 | TAF1(2) | Potent inhibition |
Cellular Assay | 38 | TAF1(2) | Target engagement |
Combination Therapy | Synergistic | TAF1(2) + BET | Enhanced apoptosis |
Propriétés
IUPAC Name |
6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUWGFZGQNPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GNE-371 interact with its target, TAF1, and what are the downstream effects of this interaction?
A1: this compound selectively targets the second bromodomain (BD2) of the Transcription-Initiation-Factor TFIID subunit 1 (TAF1). [, ] Bromodomains are protein modules that recognize acetylated lysine residues on histones, influencing gene transcription. By binding to TAF1-BD2, this compound disrupts these interactions and potentially modulates the transcriptional activity of TAF1. [, ] This is particularly relevant in cancers where TAF1 is overexpressed, such as acute myeloid leukemia (AML) with the AML1-ETO fusion gene. []
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and the impact of structural modifications on its activity and selectivity?
A3: The development of this compound involved extensive SAR studies. Starting from a previously identified lead compound, modifications were introduced based on a co-crystal structure with TAF1-BD2. [] This iterative process, combining structural information with chemical synthesis and biological evaluation, allowed researchers to optimize the compound's potency and selectivity for TAF1-BD2 over other bromodomain family members. [] While the specific modifications are not detailed in the abstracts, this approach highlights the power of structure-based drug design in optimizing desired drug properties.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A4: In vitro, this compound displays potent binding to TAF1-BD2 with an IC50 of 10 nM. [] It also demonstrates cellular activity, effectively engaging endogenous TAF1 with an IC50 of 38 nM in a cellular target engagement assay. [] Furthermore, this compound exhibits synergistic antiproliferative effects when combined with the BET inhibitor JQ1, suggesting a potential therapeutic strategy targeting both TAF1 and BET bromodomains. [] Information regarding in vivo efficacy in animal models or clinical trials is not available in the provided abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.